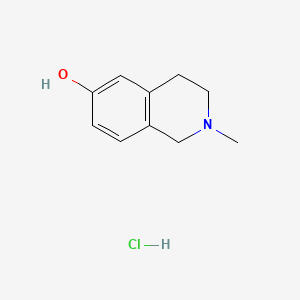

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H14ClNO |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinolin-6-ol;hydrochloride |

InChI |

InChI=1S/C10H13NO.ClH/c1-11-5-4-8-6-10(12)3-2-9(8)7-11;/h2-3,6,12H,4-5,7H2,1H3;1H |

InChI Key |

PAXGOFRYFNADFZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C(C1)C=CC(=C2)O.Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Cyclization Optimization

Modern adaptations of classical routes employ reductive cyclization to enhance stereochemical control. A one-pot protocol using Et₃SiH (2.5–10 equiv) and TFA (10–13 equiv) in anhydrous DCM achieves cyclization at 0°C to room temperature over 2.5–72 hours. Electron-withdrawing substituents on the aromatic ring improve yields by stabilizing transition states during ring closure.

Table 1: Reductive Cyclization Conditions and Yields

| Et₃SiH (equiv) | TFA (equiv) | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 10 | 10 | 0°C | 3.5 | 30 |

| 2.5 | 13 | RT | 2.5 | 34 |

| 10 | 13 | 0°C → RT | 72 | 6 |

Modern Catalytic Methods for Functionalization

Acid-Mediated Hydrochloride Salt Formation

Conversion to the hydrochloride salt is achieved by treating the free base with hydrogen chloride gas in ethanol. The patent by RU2702625C2 details a crystallization step wherein the pH is adjusted to 1 using hydrochloric acid, yielding 85–90% pure hydrochloride salt after recrystallization from ethanol.

Industrial-Scale Production and Solvent Engineering

Industrial synthesis prioritizes cost efficiency and scalability. Traditional methods suffered from prolonged reaction times (30 hours) and phosphorous contamination due to the use of DMF and phosphorus oxychloride. Contemporary approaches substitute DMF with dichloromethane, reducing side reactions and simplifying purification.

Table 2: Industrial Process Optimization

| Parameter | Traditional Method | Optimized Method |

|---|---|---|

| Solvent | DMF/Ethylene glycol | Dichloromethane |

| Reaction Time | 30 hours | 4–6 hours |

| Work-Up | Phosphate contamination | Acid-base extraction |

| Final Purity | 70–75% | 85–90% |

Purification and Analytical Characterization

Chromatographic Purification

Silica gel chromatography remains the gold standard for isolating intermediates, with eluents such as ethyl acetate/hexane (3:7) resolving regioisomeric byproducts. The patent emphasizes dichloromethane extraction followed by dilute HCl washing to remove unreacted amines.

Spectroscopic Validation

While the provided sources lack explicit NMR data for this compound, analogous compounds exhibit characteristic signals:

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydroxyl Group

The phenolic -OH group at position 6 participates in nucleophilic substitution reactions. A notable example is its conversion to carbamates:

Reaction with Phenylisocyanate

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Phenylisocyanate, Na/THF, RT | 2-Methyl-1,2,3,4-THIQ-6-yl N-phenylcarbamate | 87% |

This reaction proceeds via deprotonation of the hydroxyl group by sodium, followed by nucleophilic attack on phenylisocyanate to form a carbamate linkage. The product crystallizes in a hexagonal lattice stabilized by N–H···N hydrogen bonds and π–π stacking .

Oxidation Reactions

The tetrahydroisoquinoline ring can undergo oxidation, though specific data for this compound is sparse. Related studies suggest:

-

Oxidation to Dihydroisoquinolines : Using mild oxidizing agents (e.g., MnO) to form dihydro derivatives.

-

Full Aromatization : Strong oxidants like KMnO may convert the tetrahydro ring to a fully aromatic isoquinoline system.

Comparative Reactivity Table

Mechanistic Insights

Scientific Research Applications

Chemistry

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride serves as a crucial building block in organic synthesis. It is utilized for:

- Synthesis of Complex Molecules : The compound is involved in the construction of various natural product analogs and complex organic molecules.

- Studying Reaction Mechanisms : Researchers employ this compound to explore reaction pathways and synthetic methodologies.

Biology

The compound has garnered attention for its potential biological activities:

-

Neuroprotective Effects : Studies indicate that it may modulate neurotransmitter systems, particularly dopamine receptors, which could be beneficial in neurodegenerative diseases such as Parkinson's disease .

- Case Study : Research demonstrated that treatment with this compound reduced neuronal apoptosis in models of oxidative stress by decreasing reactive oxygen species (ROS) levels.

- Antioxidant Properties : Its ability to scavenge free radicals helps protect cells from oxidative damage, a significant factor in neurodegenerative disorders.

Medicine

In the medical field, this compound is investigated for:

-

Therapeutic Potential : The compound is being explored for treating neurodegenerative disorders due to its neuroprotective and anti-inflammatory properties .

- Case Study : A study highlighted its effectiveness against oxidative stress-induced neuronal damage, suggesting a protective role in dopaminergic neurons.

Industry

The compound finds applications in industrial settings:

-

Pharmaceutical Development : It is used as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

- Case Study : Preliminary studies have shown antimicrobial properties against various pathogens including Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems and exhibit neuroprotective effects by inhibiting oxidative stress and inflammation . The compound’s ability to interact with various receptors and enzymes contributes to its diverse biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrahydroisoquinoline derivatives exhibit structural diversity that significantly impacts their physicochemical and pharmacological profiles. Below is a detailed comparison:

Structural Analogues: Substituent Position and Functional Groups

Physicochemical Properties

- Solubility : Hydroxyl and methoxy groups improve aqueous solubility (e.g., 2-Methyl-THIQ-6-ol HCl vs. methoxy analogues) .

- Stability : Methyl and halogen substituents (e.g., dichloro derivatives) enhance stability against oxidative degradation .

- Lipophilicity : Methoxy and methyl groups increase logP values compared to hydroxylated analogues, impacting membrane permeability .

Pharmacological Activity

- Receptor Binding : Methyl position influences selectivity. For instance, 2-Methyl-THIQ-6-ol derivatives show affinity for opioid and adrenergic receptors, while 5-methyl isomers may exhibit reduced activity due to steric effects .

- Enzyme Inhibition : Carboxylic acid derivatives (e.g., 5,7-dichloro-THIQ-6-carboxylic acid) demonstrate protease inhibition, unlike hydroxylated analogues .

- Neuroactive Potential: (-)-Salsoline, a naturally occurring THIQ, exhibits dopaminergic activity linked to Parkinson’s disease, highlighting the role of stereochemistry .

Biological Activity

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride (MTHIQ) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H14ClN

- Molecular Weight : 199.68 g/mol

- IUPAC Name : 2-methyl-3,4-dihydro-1H-isoquinolin-6-ol; hydrochloride

- CAS Number : 57196-60-8

The compound's structure features a bicyclic aromatic system that enhances its solubility and biological activity. The presence of the hydroxyl group and nitrogen atom contributes to its reactivity and interaction with biological targets .

Neuroprotective Effects

MTHIQ has been studied for its potential neuroprotective effects, particularly in relation to neurodegenerative disorders such as Parkinson's disease. Research indicates that it may modulate dopamine receptor activity and influence neurotransmitter systems, providing a therapeutic avenue for managing conditions linked to dopamine dysregulation .

Antioxidant Properties

The compound exhibits notable antioxidant activity, which is crucial for protecting cells against oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

Anti-inflammatory Activity

MTHIQ has demonstrated anti-inflammatory effects in various studies. It may reduce inflammation by inhibiting pro-inflammatory cytokines and pathways, suggesting its potential as an anti-neuroinflammatory agent .

The mechanisms through which MTHIQ exerts its biological effects include:

- Modulation of Neurotransmitter Systems : Interaction with dopamine receptors may enhance dopaminergic signaling.

- Oxidative Stress Inhibition : The antioxidant properties help mitigate cellular damage caused by reactive oxygen species.

- Cytokine Suppression : Inhibition of inflammatory cytokines contributes to its anti-inflammatory effects .

Comparative Studies

A comparative analysis with similar compounds reveals MTHIQ's unique substitution pattern, which enhances its biological activity:

| Compound | Structure | Key Activity |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Basic scaffold | Lacks specific activities |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy group at 6-position | Varying neuroprotective effects |

| MTHIQ | Methyl and hydroxyl groups | Enhanced neuroprotection and antioxidant activity |

Case Studies and Research Findings

- Neuroprotective Study :

- A study demonstrated that MTHIQ significantly improved motor function in rodent models of Parkinson's disease by enhancing dopaminergic signaling .

- Antioxidant Activity :

- Research indicated that MTHIQ reduced oxidative stress markers in neuronal cells exposed to harmful stimuli .

- Anti-inflammatory Effects :

Q & A

Basic: What are the established synthetic routes for 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride?

Methodological Answer:

A key asymmetric synthesis route involves kinetic resolution using allenyl boronates and (dIpc)₂BH at low temperatures (-25°C), followed by allenylation with aldehydes. This method achieves enantioselectivity (87–94% ee) by resolving (±)-1 via stereochemical control, yielding (R)-Z-4 intermediates that isomerize to stable (S)-E-7 at 95°C . Subsequent oxidation steps generate 1,2-syn or 1,2-anti diastereomers.

Advanced: How can stereoselective challenges in synthesizing tetrahydroisoquinoline derivatives be addressed?

Methodological Answer:

Diastereo- and enantioselectivity are achieved through chiral boron reagents (e.g., (dIpc)₂BH) and temperature-controlled isomerization. For example, (R)-Z-4 intermediates (kinetically favored at -25°C) convert to thermodynamically stable (S)-E-7 at 95°C, enabling selective access to anti-diols after oxidation . Advanced strategies include chiral HPLC or circular dichroism (CD) to verify enantiopurity, as referenced in pharmacopeial standards for related compounds .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Standard methods include:

- HPLC : Using C18 columns with UV detection (e.g., 254 nm) and phenylephrine as a retention time reference .

- NMR : H and C NMR to confirm substitution patterns, particularly the hydroxyl and methyl groups at positions 6 and 2, respectively.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (e.g., 197.67 g/mol for the free base) .

Advanced: How can degradation products or impurities be identified and resolved?

Methodological Answer:

Degradation pathways (e.g., oxidation or hydrolysis) are monitored via forced degradation studies under acidic/alkaline conditions. Impurities like 2-methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol (a common degradation product) are resolved using gradient HPLC with photodiode array detection . Advanced workflows combine LC-MS/MS and nuclear Overhauser effect (NOE) NMR to elucidate impurity structures .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

Store in tight, light-resistant containers at controlled room temperature (20–25°C) with humidity below 60%. Avoid prolonged exposure to oxygen, as tetrahydroisoquinoline derivatives are prone to oxidation .

Advanced: What are the pharmacological targets of structurally related tetrahydroisoquinoline derivatives?

Methodological Answer:

The compound is a building block for kinase inhibitors (e.g., MRT68921 HCl, a ULK1/ATG1 kinase inhibitor). In vitro assays (e.g., fluorescence polarization) assess binding affinity to ATP-binding pockets, while structure-activity relationship (SAR) studies optimize substituents at positions 2 and 6 .

Basic: How is the hydrochloride salt form validated for purity?

Methodological Answer:

Purity (≥95%) is confirmed via:

- Titration : Argentometric titration for chloride content.

- Thermogravimetric Analysis (TGA) : To verify water content (<0.5%).

- X-ray Powder Diffraction (XRPD) : To confirm crystalline form and absence of amorphous impurities .

Advanced: What crystallographic data are available for structural elucidation?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) reveals planar isoquinoline rings with chair conformations in tetrahydroisoquinoline derivatives. Key parameters include bond angles (e.g., C6-O bond at 1.36 Å) and torsion angles for stereochemical assignments . Data are deposited in the Cambridge Structural Database (CSD) for reference.

Basic: What solvents are compatible with this compound?

Methodological Answer:

The compound is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Methanol or ethanol is recommended for recrystallization to enhance purity .

Advanced: How are regioselective functionalizations achieved at position 6?

Methodological Answer:

Electrophilic aromatic substitution (EAS) at position 6 is directed by the hydroxyl group’s activating effect. Bromination using NBS (N-bromosuccinimide) in DCM yields 6-bromo derivatives, while Friedel-Crafts acylation introduces carbonyl groups . Computational modeling (DFT) predicts electron density distribution to guide regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.